Molecular Weight and Ligand Efficiency Profile
The target compound possesses a molecular weight of 268.26 Da, which is 13–40% lower than the closest commercially available 5‑substituted analogs bearing the identical N‑(4‑fluorophenyl)acetamide terminus . 2‑(2,4‑Dioxo‑5‑(propan‑2‑ylidene)thiazolidin‑3‑yl)‑N‑(4‑fluorophenyl)acetamide (CAS 882578‑72‑5) has MW 308.33, and 2‑(5‑cyclohexylidene‑2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)‑N‑(4‑fluorophenyl)acetamide has MW ~346.4. Lower MW correlates with improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) should a binding assay be performed, and with a higher probability of satisfying Lipinski's Rule of Five for oral bioavailability [1]. The target compound with 19 heavy atoms versus 22–25 for the comparators offers greater fragment‑growing headroom.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 268.26 |
| Comparator Or Baseline | 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide: 308.33; 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide: ~346.4 |
| Quantified Difference | −40.07 Da (−13.0%) vs. propan‑2‑ylidene analog; −~78 Da (−22.5%) vs. cyclohexylidene analog |
| Conditions | Calculated from molecular formula; all compounds share the C₁₁H₉FN₂O₃S core with variations at the C5 position |
Why This Matters
For fragment‑based screening or lead‑optimization programs constrained by MW cutoffs (typically ≤300 Da for fragment libraries), the target compound qualifies as a fragment, whereas its 5‑substituted comparators do not, enabling distinct screening cascade entry.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
